molecular formula C12H13NO B2687192 4-Methyl-3-oxo-2-phenylpentanenitrile CAS No. 32039-89-7

4-Methyl-3-oxo-2-phenylpentanenitrile

Cat. No.: B2687192
CAS No.: 32039-89-7
M. Wt: 187.242
InChI Key: NISSRHCRSOSRCJ-UHFFFAOYSA-N
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Description

4-Methyl-3-oxo-2-phenylpentanenitrile is an organic compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . It is characterized by the presence of a nitrile group (-CN), a ketone group (-C=O), and a phenyl group (C6H5) attached to a pentane backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

4-Methyl-3-oxo-2-phenylpentanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Safety and Hazards

The compound is classified as dangerous with the signal word “Danger” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-3-oxo-2-phenylpentanenitrile can be synthesized through several methods. One common approach involves the reaction of 4-methyl-2-phenylbutan-2-one with cyanide ion (CN-) under basic conditions. The reaction proceeds via nucleophilic addition of the cyanide ion to the carbonyl group, followed by dehydration to form the nitrile .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-oxo-2-phenylpentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Methyl-3-oxo-2-phenylpentanenitrile depends on the specific chemical reactions it undergoesThe nitrile and ketone groups play key roles in these interactions, facilitating the formation of amides, alcohols, and other derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-oxo-2-phenylpentanenitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

4-methyl-3-oxo-2-phenylpentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9(2)12(14)11(8-13)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISSRHCRSOSRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzylcyanide (1500 mg, 12.8 mmol) was dissolved in 150 ml dry THF and cooled down to 0° C. The solution was stirred at that temperature while NaH (60% in mineral oil, 663 mg) was added slowly. After the addition was completed, the mixture was stirred at 0° C. for 30 min and then the ice bath was removed and stirring continued at RT for 120 min. Ethyl isobutyrate (1785 mg, 15.4 mmol) was added at once and the reaction mixture heated at 60° C. for 2 h. The THF was removed in vacuo and the residue was then poured into ice-water. HCl 6M was added with stirring until neutral pH was reached. The mixture was extracted with EtOAc, dried over MgSO4 and concentrated in vacuo. The compound was purified by flash chromatography [silica; n-heptane-EtOAc (9:1)] to afford 4-methyl-3-oxo-2-phenyl-pentanenitrile (460 mg, 19%).
Quantity
1500 mg
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
663 mg
Type
reactant
Reaction Step Two
Quantity
1785 mg
Type
reactant
Reaction Step Three

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